molecular formula C25H24N2O5 B2561824 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)acrylamide CAS No. 1235682-69-5

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)acrylamide

Cat. No.: B2561824
CAS No.: 1235682-69-5
M. Wt: 432.476
InChI Key: QZXSZBJBSGMMIL-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central acrylamide backbone with two distinct pharmacophores:

  • Benzo[d][1,3]dioxol-5-yl group: A methylenedioxy-substituted aromatic ring, commonly associated with enhanced metabolic stability and receptor binding in CNS-targeting molecules .
  • Benzofuran-2-carbonyl-piperidin-4-ylmethyl group: A piperidine scaffold modified with a benzofuran-carbonyl moiety, which may enhance blood-brain barrier permeability and modulate kinase or GPCR activity .

The (E)-configuration of the acrylamide linker ensures optimal spatial orientation for target engagement.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c28-24(8-6-17-5-7-21-22(13-17)31-16-30-21)26-15-18-9-11-27(12-10-18)25(29)23-14-19-3-1-2-4-20(19)32-23/h1-8,13-14,18H,9-12,15-16H2,(H,26,28)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXSZBJBSGMMIL-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)acrylamide, with a molecular formula of C₁₅H₁₇N₁O₃, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, including anticancer properties, receptor interactions, and other pharmacological effects supported by recent research findings.

Chemical Structure

The compound's structure is characterized by a benzo[d][1,3]dioxole moiety and a piperidine ring, which are known to contribute to various biological activities. The IUPAC name reflects its complex arrangement of functional groups that may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro assays demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7. The IC₅₀ values for these compounds ranged from 25 to 50 μM, indicating moderate cytotoxicity against these cells .
CompoundCell LineIC₅₀ (μM)
Compound 1MCF-725.72 ± 3.95
Compound 2U8745.2 ± 13.0

Receptor Interaction

Compounds with similar structures have shown selective activity towards dopamine receptors, particularly the D3 receptor. For example:

  • Dopamine Receptor Agonism : A related compound demonstrated EC₅₀ values in the nanomolar range for D3 receptor activation while showing minimal activity at D2 receptors. This selectivity suggests potential applications in treating disorders like schizophrenia or Parkinson's disease .
Compound IDD3R Agonist EC₅₀ (nM)D2R Agonist EC₅₀ (nM)
1710 ± 150Inactive
2278 ± 62Inactive

Study on Anticancer Efficacy

A study conducted on tumor-bearing mice treated with a similar compound showed significant suppression of tumor growth compared to control groups. The treatment resulted in reduced tumor size and increased survival rates among the subjects .

Neuropharmacological Effects

Research has also focused on the neuropharmacological effects of compounds with the benzo[d][1,3]dioxole scaffold. These studies suggest that such compounds may exhibit neuroprotective properties and could be beneficial in treating neurodegenerative diseases due to their interaction with dopamine receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following compounds share the benzo[d][1,3]dioxol-5-yl-acrylamide core but differ in substituents on the nitrogen or adjacent groups:

Compound Name Key Structural Differences Biological Activity/Application Source
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide Phenethyl group replaces piperidine-benzofuran; hydroxyl group enhances solubility Anti-obesity (inhibits adipocyte differentiation)
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide (7b) Thiazole-benzoyl group introduces heterocyclic diversity Not explicitly stated; likely enzyme inhibition
(E)-N-(4-(3-(Benzo[d][1,3]dioxol-5-yl)allyl)phenyl)isobutyramide (18b) Acrylonitrile linker instead of acrylamide; isobutyramide tail modifies hydrophobicity Synthetic intermediate for fluorescence probes
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Benzimidazole replaces acrylamide; acetamide linker shortens conjugation IDO1 enzyme inhibition (immuno-oncology)
Anti-Obesity Effects
  • (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide reduces adipocyte size and blood triglycerides in vivo by suppressing FAS and PPAR-γ expression .
Enzyme Inhibition
  • Compound 28 inhibits IDO1 (IC50 = 0.8 μM), critical for immune evasion in cancer .
  • CCG258205-CCG258209 selectively inhibit G protein-coupled receptor kinase 2 (GRK2), with >100-fold selectivity over GRK1/5 .
Structural Determinants of Activity
  • Acrylamide vs. Acetamide : Acrylamide’s conjugation stabilizes the bioactive conformation, improving target binding over acetamide analogs .
  • Piperidine Modifications : Benzofuran-carbonyl substitution (target compound) vs. pyridyl-ethyl groups (CCG258205-CCG258209) alters selectivity for kinases vs. metabolic enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.